molecular formula C22H22F2N2O4S B11303223 3-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide

3-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide

Cat. No.: B11303223
M. Wt: 448.5 g/mol
InChI Key: NYICGAZKLHZMCV-UHFFFAOYSA-N
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Description

  • Synthesis pathway or reaction conditions.
  • Crystallographic data (e.g., bond lengths, angles, or SHELX refinement parameters).
  • Biological targets (e.g., enzyme inhibition, receptor binding).
  • Pharmacokinetic or toxicological profiles.

This lack of information prevents a scientifically rigorous introduction.

Properties

Molecular Formula

C22H22F2N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

3-fluoro-N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H22F2N2O4S/c1-14-15(2)26(11-12-30-3)21(25-22(27)16-5-4-6-18(24)13-16)20(14)31(28,29)19-9-7-17(23)8-10-19/h4-10,13H,11-12H2,1-3H3,(H,25,27)

InChI Key

NYICGAZKLHZMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)F)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide typically involves multiple steps, including the formation of the pyrrole ring, introduction of the sulfonyl group, and the final coupling with the benzamide moiety. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Coupling with Benzamide: The final step involves the coupling of the sulfonylated pyrrole with a benzamide derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The presence of fluorine atoms and the sulfonyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes structural analogs that share partial motifs with the target compound. Below is a speculative comparison framework based on structural similarities:

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Modifications Reference
Target Compound Benzamide-pyrrole-sulfonyl - 3-Fluoro benzamide
- 4-Fluorophenyl sulfonyl
- 2-Methoxyethyl group
- 4,5-Me₂
Not available
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () Benzamide-thienylidene - 2-Fluorophenyl substituent
- Thienylidene ring (vs. pyrrole)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Sulfonamide-pyrazolo-pyrimidine - Chromen-4-one core
- Fluorinated aryl groups
- Sulfonamide linkage
N-[3-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethyl-thiophen-2-yl]benzamide () Benzamide-thiophene-piperidine - Piperidine substituent
- Thiophene core (vs. pyrrole)

Key Observations from Evidence

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in and ) are common in sulfonamides and benzamides to enhance metabolic stability and binding affinity .
  • Core Heterocycles : Pyrrole (target compound) vs. thiophene () vs. pyrazolo-pyrimidine (). Thiophene and pyrrole derivatives often exhibit distinct electronic properties affecting solubility and reactivity .
  • Sulfonyl vs.

Research Findings and Limitations

  • Biological Data: No IC₅₀, EC₅₀, or toxicity values are available for comparison.

Biological Activity

3-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrole ring substituted with various functional groups. Its molecular formula is C18_{18}H22_{22}F2_{2}N2_{2}O3_{3}S, and it possesses unique properties that contribute to its biological activity.

Research indicates that this compound may modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis. Protein kinases are key players in signal transduction pathways that govern various cellular functions.

MechanismDescription
Protein Kinase InhibitionModulates enzymatic activity affecting cellular proliferation and survival.
Apoptosis InductionPromotes programmed cell death in cancer cells.
Anti-inflammatory EffectsReduces inflammation through inhibition of specific signaling pathways.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, suggesting its ability to inhibit tumor growth through multiple pathways.

Case Study: Efficacy in Cancer Cell Lines

A study evaluated the compound's effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values reported at approximately 15 µM for MCF-7 and 12 µM for A549 cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)% Inhibition at 20 µM
MCF-71570%
A5491275%

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive to daily dosing regimens.

Safety and Toxicity

Toxicological assessments are critical for determining the safety profile of new compounds. In preclinical trials, no significant acute toxicity was observed at therapeutic doses; however, long-term studies are necessary to fully understand its safety profile.

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